SB-3CT
Overview
Description
SB-3CT is a small-molecule inhibitor that targets matrix metalloproteinases, specifically matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis .
Biochemical Analysis
Biochemical Properties
2-[(4-Phenoxyphenyl)sulfonylmethyl]thiirane interacts with enzymes such as MMP-2 and MMP-9 . It does not alter the activity of MMP-1, MMP-3, or MMP-7 .
Cellular Effects
The compound influences cell function by inhibiting the activity of MMP-2 and MMP-9 . These enzymes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2-[(4-Phenoxyphenyl)sulfonylmethyl]thiirane exerts its effects at the molecular level by binding to the active sites of MMP-2 and MMP-9, thereby inhibiting their activity . This leads to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known to be a potent and selective inhibitor of MMP-2 and MMP-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: SB-3CT is synthesized through a multi-step process involving the reaction of 4-phenoxybenzenesulfonyl chloride with thiirane. The reaction conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: SB-3CT undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
SB-3CT has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Biology: Investigates the role of matrix metalloproteinases in cellular processes, including cell migration and invasion.
Industry: Potential applications in developing new therapeutic agents and diagnostic tools.
Mechanism of Action
SB-3CT exerts its effects by selectively inhibiting matrix metalloproteinase-2 and matrix metalloproteinase-9. It binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition leads to reduced tumor invasion and metastasis, as well as decreased inflammation and tissue damage .
Comparison with Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor with broader specificity.
Batimastat: A non-selective matrix metalloproteinase inhibitor used in cancer research.
TIMP-2: A natural inhibitor of matrix metalloproteinases with a different mechanism of action.
Uniqueness of SB-3CT: this compound is unique due to its high selectivity for matrix metalloproteinase-2 and matrix metalloproteinase-9, making it a valuable tool for studying these specific enzymes without affecting other matrix metalloproteinases .
Properties
IUPAC Name |
2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S2/c16-20(17,11-14-10-19-14)15-8-6-13(7-9-15)18-12-4-2-1-3-5-12/h1-9,14H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSONWRHLFZYHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432359 | |
Record name | SB-3CT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292605-14-2 | |
Record name | SB 3CT compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292605142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-3CT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(4-Phenoxyphenyl)sulfonyl]methyl]-thiirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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